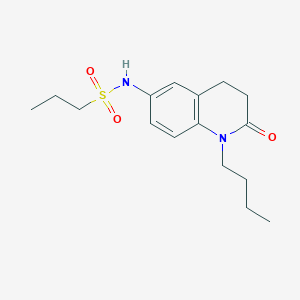

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a butyl group at the N1 position and a propane sulfonamide moiety at the C6 position. The compound’s structure combines a bicyclic aromatic system with a sulfonamide group, a pharmacophore commonly associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) . The butyl chain may influence lipophilicity and membrane permeability, while the sulfonamide group could mediate hydrogen bonding with target proteins .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-5-10-18-15-8-7-14(17-22(20,21)11-4-2)12-13(15)6-9-16(18)19/h7-8,12,17H,3-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTNEKFAMITCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl group and the sulfonamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a probe for studying biological processes due to its structural similarity to natural compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide and Indole Carboxamide Derivatives (QOD and ICD)

The quinolinyl oxamide derivative (QOD) and indole carboxamide derivative (ICD) (Figure 2A in ) are dual inhibitors of FP-2 and FP-3, proteases implicated in parasitic infections. Key comparisons include:

- Structural Differences: QOD and ICD feature ethanediamide or indole carboxamide linkers, whereas the target compound employs a propane sulfonamide group.

- Biological Activity : QOD and ICD exhibit dual inhibitory activity (FP-2/FP-3 IC50 < 1 µM), but their mechanism remains unclear due to a lack of structural data. In contrast, the target compound’s sulfonamide group may confer selectivity for other targets (e.g., kinases) .

Tetrahydroquinolin-2(1H)-one Derivatives (Compounds 24–27)

Compounds 24–27 () share the tetrahydroquinolinone scaffold but differ in substituents:

- Substituent Effects: Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide includes a thiophene carboximidamide group, which may enhance π-π interactions. The dimethylaminoethyl side chain likely improves solubility compared to the target compound’s butyl group . Compound 27: The diethylaminoethyl substituent further increases hydrophilicity, whereas the target compound’s butyl group may prioritize lipophilicity for blood-brain barrier penetration .

- Synthesis : Both the target compound and compounds 24–27 utilize nitro reduction and nucleophilic substitution, but the latter employ thiophene carboximidamide coupling, suggesting divergent reactivity profiles .

JAK1 Inhibitor PF-04965842 (Abrocitinib)

PF-04965842 () is a clinical-stage JAK1 inhibitor with a pyrrolo[2,3-d]pyrimidin core and propane sulfonamide group. Comparisons include:

- Core Structure: PF-04965842’s pyrrolopyrimidine ring enables selective JAK1 binding, while the target compound’s tetrahydroquinolinone core may favor alternative targets (e.g., proteases).

- Sulfonamide Role: Both compounds use propane sulfonamide for hydrogen bonding; however, PF-04965842’s cis-3-aminocyclobutyl linker optimizes kinase domain interactions, a feature absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Limitations

- Sulfonamide Efficacy : The propane sulfonamide group is critical for target engagement in both PF-04965842 and the target compound, but its orientation varies due to core structure differences .

- Substituent Impact: Alkyl chains (butyl vs. aminoethyl) modulate solubility and target selectivity. Aminoethyl groups (e.g., Compound 26) enhance aqueous solubility, whereas butyl groups may improve membrane permeability .

- Knowledge Gaps: Structural and mechanistic data for the target compound are absent in the provided evidence, limiting direct comparisons. QOD and ICD also lack structural studies, highlighting a broader need for crystallographic or MD simulation data .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 430.6 g/mol. Its structure features a tetrahydroquinoline core, which is known for various pharmacological activities. The sulfonamide group contributes to its solubility and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various biological pathways by binding to enzymes or receptors involved in cellular processes. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cell proliferation and survival.

- Receptor Modulation : It could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Research Findings

Several studies have explored the biological activities of this compound, focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

A notable study evaluated the compound's efficacy against multiple cancer cell lines. The results indicated that it exhibited micromolar activity against various types of cancer cells, including:

- A549 (lung carcinoma)

- HeLa (cervical cancer)

- B16F10 (melanoma)

The compound showed promising results in inhibiting cell growth and inducing apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

In a specific case study involving the treatment of multidrug-resistant (MDR) cancer cells, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide demonstrated significant effectiveness. The study highlighted the compound's ability to overcome resistance mechanisms typically seen in cancer therapies .

Q & A

Q. What are the key synthetic pathways for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via Povarov reaction or condensation of aniline derivatives with carbonyl compounds.

- Step 2 : Sulfonylation using propane-1-sulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane or DMF.

- Step 3 : Alkylation at the N1 position using 1-butyl halides. Critical parameters include temperature control (0–60°C), solvent polarity, and purification via column chromatography or recrystallization .

| Synthetic Step | Key Parameters | Yield Range |

|---|---|---|

| Core Formation | Catalyst (e.g., FeCl₃), reflux | 60–75% |

| Sulfonylation | Anhydrous solvent, 24h stirring | 70–85% |

| Alkylation | Excess alkyl halide, 12h reflux | 50–65% |

Q. Which spectroscopic methods are critical for structural characterization?

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., butyl group at N1, sulfonamide linkage). Key signals include δ 1.4–1.6 ppm (butyl CH₂) and δ 7.2–8.1 ppm (aromatic protons) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and tetrahydroquinoline C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₅N₂O₃S: 361.16) .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoline core influence biological activity?

Structure-activity relationship (SAR) studies indicate:

- N1-Alkyl Chain : Butyl groups enhance lipophilicity and membrane permeability compared to ethyl or benzyl derivatives, improving cellular uptake .

- Sulfonamide Position : Substitution at C6 (vs. C7) optimizes steric compatibility with enzyme active sites (e.g., dihydropteroate synthase) .

- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents increase enzyme inhibition potency by 2–3 fold .

| Substituent | Enzyme IC₅₀ (µM) | Cellular Uptake (LogP) |

|---|---|---|

| Butyl (N1) | 0.8 | 3.2 |

| Ethyl (N1) | 1.5 | 2.7 |

| 4-Fluoro (C4) | 0.6 | 3.5 |

Q. How can contradictory data on enzyme inhibition across studies be resolved?

Discrepancies often arise from:

- Assay Conditions : Variations in pH (optimal: 7.4), ionic strength, or cofactor availability (e.g., Mg²⁺ for kinase assays).

- Protein Source : Recombinant vs. native enzymes may differ in post-translational modifications.

- Data Normalization : Use internal controls (e.g., ATP levels for kinase assays) to standardize results . Methodological Recommendations :

- Validate inhibition via orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics).

- Perform molecular docking to compare binding modes across protein conformations .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Solvent Selection : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates.

- Catalyst Screening : Use Bi(OTf)₃ instead of FeCl₃ for higher regioselectivity in Povarov reactions (yield increase: 15–20%) .

- Continuous Flow Systems : Reduce reaction time for sulfonylation from 24h to 2h with 95% conversion .

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24h | 2h |

| Yield | 70% | 90% |

| Purity | 95% | 98% |

Contradictory Data Analysis

Q. Why do some studies report antibacterial activity while others show no effect?

Divergent results may stem from:

- Bacterial Strain Variability : Gram-negative bacteria (e.g., E. coli) exhibit resistance due to outer membrane barriers.

- Efflux Pump Activity : Overexpression of AcrAB-TolC in clinical isolates reduces intracellular concentration . Resolution :

- Use efflux pump inhibitors (e.g., PAβN) to confirm compound efficacy.

- Test against isogenic mutant strains lacking specific transporters .

Mechanistic Insights

Q. What is the molecular basis for its antitumor activity?

The compound induces apoptosis via:

- Caspase-3/7 Activation : 2-fold increase in cleaved caspases at 10 µM .

- ROS Generation : Elevated ROS levels (measured via DCFH-DA assay) trigger mitochondrial membrane depolarization .

- Topoisomerase II Inhibition : IC₅₀ of 1.2 µM, confirmed by DNA relaxation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.